Phenolphthalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Acid-Base Indicator:

- Phenolphthalein is widely employed as a pH indicator in titration experiments. It remains colorless in acidic solutions (below pH 8.2) and changes to a vibrant pink color in basic solutions (above pH 10.0) []. This color change signifies the endpoint of the titration, allowing researchers to precisely determine the concentration of unknown acids or bases.

Detection of Blood:

- A reduced form of phenolphthalein, colorless in its natural state, can be used to identify the presence of blood in forensic and medical settings []. When this form comes into contact with blood, it undergoes oxidation and turns pink, indicating the presence of blood components like hemoglobin. This test, known as the Kastle-Meyer test, has historical significance but is not commonly used in modern forensic science due to the availability of more specific and sensitive methods.

Research on Enzyme Activity:

- Researchers have employed phenolphthalein in studies related to enzyme activity. Specific enzymes, known as phosphatases, break down phosphate esters. Certain phosphatase substrates, when cleaved by these enzymes, release phenolphthalein, which then changes color in the presence of a base, allowing scientists to monitor enzyme activity and reaction rates [].

Other Research Applications:

Phenolphthalein is an organic compound with the chemical formula . It is primarily known for its role as a pH indicator in acid-base titrations, where it transitions from colorless in acidic solutions to pink in basic conditions. Discovered by Adolf von Baeyer in 1871, phenolphthalein is characterized by its crystalline form, which can appear white to pale yellow or orange. It is slightly soluble in water but readily dissolves in alcohols, making it suitable for laboratory applications .

Phenolphthalein undergoes several chemical transformations depending on the pH of the solution:

- Acidic Conditions: In a strongly acidic solution, phenolphthalein exists in a protonated form (), which is colorless.

- Neutral to Basic Conditions: As the pH increases (around 8-10), phenolphthalein loses protons to form the deprotonated form (), resulting in a pink color. The reaction can be represented as:

- Strongly Basic Conditions: At higher pH levels (above 12), the pink color fades as phenolphthalein converts to a colorless hydroxide complex () due to further reactions with hydroxide ions .

Phenolphthalein is widely utilized in various fields:

- Laboratory Indicator: It serves as a primary indicator for acid-base titrations due to its clear color change at specific pH levels.

- Concrete Testing: Used to assess the pH of concrete; it turns pink when applied to fresh concrete but remains colorless if carbonation has occurred.

- Medical Uses: Previously employed as a laxative and in some diagnostic tests, although its medical use has declined due to safety concerns .

Studies on phenolphthalein interactions focus primarily on its role as an acid-base indicator and its biological effects. The compound's interaction with hydroxide ions leads to significant changes in its structure and color, which are critical for its function in titrations. Additionally, research into its potential health risks has prompted investigations into safer alternatives for laxative use and other medical applications .

Phenolphthalein belongs to a class of compounds known as phthaleins. Below are some similar compounds along with their unique characteristics:

| Compound | Chemical Formula | Color Change | Unique Features |

|---|---|---|---|

| Phenol Red | Yellow to red | Used for pH range 6.8 - 8.4 | |

| Bromothymol Blue | Yellow to blue | Useful for pH range 6.0 - 7.6 | |

| Methyl Orange | Red to yellow | Effective in acidic solutions (pH 3.1 - 4.4) | |

| Thymol Blue | Yellow to blue | Exhibits different colors at both acidic and basic pH levels |

Phenolphthalein is unique due to its distinct transition from colorless to pink within a specific pH range (approximately 8-10), making it particularly effective for detecting neutralization points in titrations .

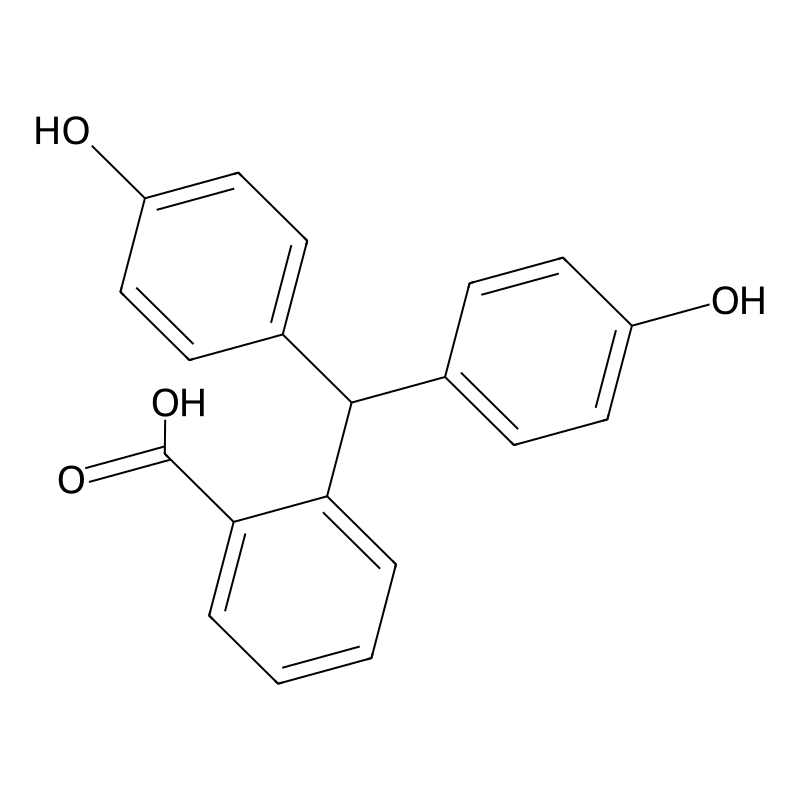

Phenolphthalin represents the reduced form of the more commonly known phenolphthalein, serving as a critical reagent in forensic science and analytical chemistry [21]. The molecular structure of phenolphthalin features a triphenylmethane backbone with two hydroxyphenyl groups attached to a central carbon atom that connects to a phthalide moiety [21] [23]. Unlike its oxidized counterpart phenolphthalein (C₂₀H₁₄O₄), phenolphthalin contains two additional hydrogen atoms in its molecular formula, resulting in C₂₀H₁₆O₄ [21] [30].

The stereochemical configuration of phenolphthalin centers around a tetrahedral carbon atom that links the three aromatic rings [21] [31]. This tetrahedral arrangement creates a three-dimensional structure where the two hydroxyphenyl groups and the phthalide group extend in different spatial directions [21]. The central carbon atom serves as a stereocenter, though the molecule typically exists as a racemic mixture due to the similar steric influences of the attached aromatic groups [23] [31].

In its molecular architecture, phenolphthalin features:

- Two para-hydroxyphenyl groups attached to the central carbon atom [21] [23]

- A phthalide group containing a five-membered lactone ring [21]

- Hydroxyl groups positioned at the para positions of two phenyl rings, which play crucial roles in its chemical reactivity [21] [31]

The structural integrity of phenolphthalin depends significantly on the tetrahedral geometry around the central carbon atom, which influences its reactivity and spectroscopic properties [21] [23]. This molecular architecture allows phenolphthalin to undergo oxidation to phenolphthalein under appropriate conditions, a property exploited in various analytical applications [21] [31].

Tautomerism and pH-Dependent Conformational Changes

Phenolphthalin exhibits complex tautomeric behavior that significantly influences its chemical properties and reactivity [21] [23]. As the reduced form of phenolphthalein, phenolphthalin can exist in multiple tautomeric forms depending on environmental conditions, particularly pH [21] [31]. The primary tautomeric equilibrium involves the lactone form and an open-ring carboxylic acid form [21] [23].

In acidic and neutral conditions, phenolphthalin predominantly exists in its colorless lactone form, where the five-membered ring remains intact [21] [23]. However, as pH increases toward basic conditions, the molecule can undergo ring-opening to form a carboxylate structure [21] [31]. This pH-dependent structural transformation represents a key aspect of phenolphthalin's chemical behavior and underlies its utility in analytical applications [21] [23].

The pH-dependent conformational changes of phenolphthalin follow a distinct pattern:

- At low pH (acidic conditions): The molecule maintains its closed lactone structure with the tetrahedral central carbon [21] [23]

- At neutral pH: The lactone form remains predominant, with minimal structural changes [21]

- At elevated pH (basic conditions): Deprotonation of phenolic hydroxyl groups occurs, potentially leading to ring-opening and formation of the carboxylate structure [21] [31]

Unlike phenolphthalein, which exhibits dramatic color changes with pH variations, phenolphthalin remains colorless across most of the pH spectrum until it undergoes oxidation [21] [23]. This property makes phenolphthalin particularly valuable in forensic applications where a colorless reagent that can be oxidized to a colored product is required [21] [31].

The tautomeric behavior of phenolphthalin is further complicated by its ability to undergo redox transformations [21] [23]. The molecule can be oxidized to phenolphthalein through the loss of two hydrogen atoms, a reaction catalyzed by various oxidizing agents including hydrogen peroxide in the presence of hemoglobin [21] [23]. This oxidation process forms the basis of the Kastle-Meyer test used for blood detection in forensic science [21] [31].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides valuable insights into the molecular structure and electronic environment of phenolphthalin [5] [24]. The proton (¹H) NMR spectrum of phenolphthalin reveals characteristic signals that correspond to its aromatic protons and hydroxyl groups [5] [24]. The aromatic region typically displays complex splitting patterns due to the presence of three different aromatic ring systems within the molecule [5].

The ¹H NMR spectrum of phenolphthalin exhibits several key features:

- Signals in the range of 6.5-7.8 ppm corresponding to the aromatic protons of the two hydroxyphenyl groups and the phthalide moiety [5] [24]

- Hydroxyl proton signals that appear as broad singlets, typically in the range of 9.0-10.0 ppm, which may show pH-dependent chemical shift variations [5]

- Aliphatic protons associated with the central carbon atom, appearing at approximately 5.5-6.0 ppm [5] [24]

Carbon-13 (¹³C) NMR spectroscopy further elucidates the carbon framework of phenolphthalin, with distinct signals for the carbonyl carbon of the lactone group (approximately 170 ppm), aromatic carbons (120-160 ppm), and the central tetrahedral carbon (approximately 80-85 ppm) [5] [24]. The spectral patterns change significantly when phenolphthalin undergoes oxidation to phenolphthalein, providing a useful method for monitoring this transformation [5].

NMR studies have also been instrumental in investigating the pH-dependent structural changes of phenolphthalin [5] [24]. Variable pH NMR experiments reveal shifts in signal positions and intensities that correspond to deprotonation events and potential ring-opening processes [5]. These spectroscopic observations align with the tautomeric behavior described in the previous section and provide quantitative data on the equilibrium constants governing these transformations [5] [24].

UV-Vis Absorption Profiles Across pH Gradients

The ultraviolet-visible (UV-Vis) spectroscopic profile of phenolphthalin provides critical information about its electronic structure and transitions [6] [23]. Unlike phenolphthalein, which exhibits dramatic color changes with pH variations, phenolphthalin maintains a relatively consistent UV-Vis absorption profile across most of the pH spectrum until it undergoes oxidation [6] [23].

In its reduced form, phenolphthalin typically displays absorption maxima in the ultraviolet region, primarily due to π→π* transitions in its aromatic rings [6] [23]. The main absorption bands are generally observed at:

- 270-280 nm, attributed to the hydroxyphenyl groups [6]

- 220-230 nm, corresponding to the phthalide moiety [6] [23]

The UV-Vis absorption profile of phenolphthalin undergoes subtle changes with varying pH conditions [6] [23]. In acidic and neutral media, the spectrum remains relatively stable, reflecting the predominance of the lactone form [6]. However, as the pH increases toward basic conditions, slight shifts in absorption maxima and intensities may be observed due to deprotonation of phenolic hydroxyl groups [6] [23].

The most significant spectroscopic transformation occurs when phenolphthalin undergoes oxidation to phenolphthalein [6] [23]. This process results in the appearance of new absorption bands in the visible region, particularly around 550-555 nm under basic conditions, corresponding to the characteristic pink color of phenolphthalein [6] [14]. This dramatic spectral change forms the basis of various analytical applications, including the Kastle-Meyer test for blood detection [6] [23].

UV-Vis spectroscopy also provides a quantitative method for monitoring the kinetics of phenolphthalin oxidation under various conditions [6] [23]. Time-resolved spectroscopic studies have revealed that the oxidation rate depends on several factors, including pH, temperature, and the presence of catalysts such as hemoglobin or other peroxidase-like compounds [6] [23].

Infrared (IR) and Raman Spectral Signatures

Infrared and Raman spectroscopy offer complementary insights into the vibrational modes and functional group characteristics of phenolphthalin [11] [28]. These techniques are particularly valuable for identifying key structural features and monitoring conformational changes under different conditions [11] [28].

The infrared spectrum of phenolphthalin exhibits several characteristic absorption bands:

- A strong carbonyl (C=O) stretching band at approximately 1760-1780 cm⁻¹, corresponding to the lactone group [11] [28]

- Broad O-H stretching bands in the region of 3200-3500 cm⁻¹, attributed to the phenolic hydroxyl groups [11]

- C=C stretching vibrations of the aromatic rings at approximately 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹ [11] [28]

- C-O stretching bands at 1100-1300 cm⁻¹, associated with the lactone and phenolic groups [11]

Raman spectroscopy complements IR analysis by providing enhanced sensitivity to the aromatic ring vibrations and C-C bonds [11]. The Raman spectrum of phenolphthalin typically shows strong bands corresponding to the aromatic ring breathing modes at approximately 1000-1100 cm⁻¹ and C-H bending vibrations at 800-900 cm⁻¹ [11] [28].

Both IR and Raman spectroscopy can detect subtle structural changes associated with tautomerism and pH-dependent conformational variations [11] [28]. For instance, the lactone carbonyl band may shift or diminish in intensity under basic conditions if ring-opening occurs [11]. Similarly, changes in the hydroxyl stretching region can indicate deprotonation events [11] [28].

Vibrational spectroscopy has also been employed to distinguish between phenolphthalin and its oxidized form, phenolphthalein [11] [28]. The oxidation process leads to notable changes in the carbonyl region and aromatic ring vibrations, providing a spectroscopic signature that can be used for identification and quantification purposes [11] [28].

Thermodynamic Properties

Solubility Behavior in Polar and Non-Polar Solvents

The solubility profile of phenolphthalin varies significantly across different solvent systems, reflecting its molecular structure and functional group characteristics [22] [25]. As a compound containing both hydrophilic hydroxyl groups and hydrophobic aromatic rings, phenolphthalin exhibits complex solubility behavior that depends on solvent polarity and hydrogen-bonding capabilities [22] [30].

In polar protic solvents, phenolphthalin demonstrates the following solubility patterns:

- Limited solubility in water (approximately 400-500 mg/L at room temperature), similar to but slightly higher than phenolphthalein due to its reduced form having slightly enhanced hydrogen bonding capabilities [22] [25]

- Good solubility in lower alcohols such as methanol and ethanol, where both hydrogen bonding and π-interactions contribute to solvation [22] [30]

- Moderate solubility in higher alcohols, decreasing with increasing alkyl chain length [22]

For polar aprotic solvents, the solubility behavior includes:

- Good solubility in dimethyl sulfoxide and dimethylformamide, where dipole-dipole interactions and hydrogen bonding with the solvent molecules facilitate dissolution [22] [25]

- Moderate solubility in acetone and acetonitrile, primarily through dipole-dipole interactions [22]

In non-polar solvents, phenolphthalin exhibits:

- Poor solubility in aliphatic hydrocarbons such as hexane and cyclohexane due to limited interaction possibilities [22] [25]

- Slightly better but still limited solubility in aromatic hydrocarbons like benzene and toluene, where π-π interactions provide some solvation capability [22]

- Moderate solubility in chlorinated solvents such as chloroform and dichloromethane, where induced dipole interactions contribute to dissolution [22] [25]

The pH of the aqueous medium significantly affects the solubility of phenolphthalin [22] [25]. In acidic and neutral conditions, the molecule remains in its lactone form with limited water solubility [22]. However, in basic conditions, deprotonation of the phenolic hydroxyl groups increases water solubility due to the formation of more polar species [22] [25].

Temperature also influences the solubility behavior, with increased solubility at elevated temperatures in most solvent systems [22]. This temperature dependence follows typical endothermic dissolution processes, where the entropy gain from solvation overcomes the enthalpy requirements for breaking crystal lattice forces [22] [25].

Melting Point and Thermal Decomposition Pathways

Phenolphthalin exhibits distinct thermal properties that reflect its molecular structure and intermolecular interactions [12] [15]. The melting point of pure phenolphthalin typically falls in the range of 250-260°C, slightly lower than that of phenolphthalein (approximately 258-263°C) due to differences in crystal packing and intermolecular hydrogen bonding patterns [12] [15].

The thermal behavior of phenolphthalin follows a characteristic pattern when subjected to increasing temperature:

- Initial crystal-to-liquid phase transition at the melting point (250-260°C) [12] [15]

- Gradual thermal decomposition beginning at temperatures above 270°C [12]

- Complete decomposition with potential oxidation at temperatures exceeding 400°C [12] [15]

Differential scanning calorimetry (DSC) studies reveal that the melting process of phenolphthalin is endothermic, with an enthalpy of fusion typically in the range of 30-35 kJ/mol [12]. The relatively high melting point reflects the significant intermolecular forces in the crystal structure, particularly hydrogen bonding between hydroxyl groups and π-stacking interactions between aromatic rings [12] [15].

Thermal decomposition of phenolphthalin proceeds through several pathways, depending on the atmosphere and heating conditions [12]. In an inert atmosphere, the primary decomposition mechanisms include:

- Initial cleavage of the lactone ring at temperatures above 270°C [12]

- Fragmentation of carbon-carbon bonds connecting the central carbon to the aromatic rings at higher temperatures [12] [15]

- Formation of phenolic and aromatic decomposition products as the temperature increases further [12]

In the presence of oxygen, oxidative decomposition becomes significant, potentially leading to the formation of phenolphthalein as an intermediate product before further degradation [12] [15]. This oxidation process can occur at lower temperatures than the thermal decomposition in an inert atmosphere [12].

Thermogravimetric analysis (TGA) typically shows a multi-step weight loss pattern for phenolphthalin, corresponding to the sequential decomposition processes [12]. The initial weight loss often correlates with the release of water molecules or other volatile components, followed by more substantial weight losses associated with the breakdown of the molecular structure [12] [15].